molecular formula C25H30O4S B026127 Mespirenone CAS No. 87952-98-5

Mespirenone

Cat. No. B026127
CAS RN: 87952-98-5
M. Wt: 426.6 g/mol
InChI Key: CPHJTSJQUQZOLJ-ISIDMKFXSA-N
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Description

Synthesis Analysis

The synthesis of Mespirenone involves a microbiological dehydrogenation process . The resulting mixture of mespirenone and 7 alpha-acetylthio-15 beta,16 beta-methylene-3-oxo-17 alpha-pregn-4-ene-21,17-carbolactone is then reacted with Girard T reagent or is ketalised or subjected to an enol ether .


Molecular Structure Analysis

The molecular formula of Mespirenone is C25H30O4S . Its average mass is 426.568 Da and its mono-isotopic mass is 426.186493 Da . The structure of Mespirenone is characterized by the presence of a C17 gamma-lactone, which is responsible for its antagonist character .

Scientific Research Applications

  • Nucleation and Phase Transitions in Helimagnets : Mespirenone is utilized in research exploring nucleation, instability, and discontinuous phase transitions in monoaxial helimagnets under oblique fields (Laliena, Campo, & Kousaka, 2016).

  • Inhibitor of Adrenocortical Mineralocorticoid Synthesis : It acts as a potent and specific inhibitor of adrenocortical mineralocorticoid synthesis, suggesting its potential as a new anti-aldosterone drug (Weindel, Lewicka, & Vecsei, 1991).

  • Chronic Pain Experiments : Mespirenone has been used in experiments to stimulate chronic pain in humans, requiring careful planning to minimize animal pain (Zimmermann, 1983).

  • Aldosterone Antagonist : It is a suitable candidate for development as a clinically useful aldosterone antagonist due to its weak antiandrogenic activity and progestogenic potency (Nishino, Schröder, & El Etreby, 1988).

  • Androgen Receptor Agonist : Mespirenone and other antimineralocorticoids with hydrophobic C-11beta substituents are potent human androgen receptor agonists in vitro (Nirdé et al., 2001).

  • Preventing Hypertension in Rats : Combined with aldosterone, mespirenone effectively prevents aldosterone-induced hypertension in Sprague-Dawley rats (Opoku, Kalimi, Agarwal, & Qureshi, 1991).

  • Antialdosterone Potency : In animal studies, mespirenone exhibited threefold-greater antialdosterone potency and less antiandrogenic activity compared to spironolactone (Nickisch et al., 1987).

  • Pharmacokinetics and Metabolism : It has a short half-life and high plasma clearance, with its active metabolite, 7 alpha-thiomethyl, contributing to its pharmacological effect (Hildebrand, Krause, Kühne, & Hoyer, 1987).

properties

IUPAC Name

S-[(1'R,2S,2'S,3'S,5'S,7'S,10'S,11'R,18'R)-7',11'-dimethyl-5,14'-dioxospiro[oxolane-2,6'-pentacyclo[8.8.0.02,7.03,5.011,16]octadeca-12,15-diene]-18'-yl] ethanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30O4S/c1-13(26)30-19-11-14-10-15(27)4-7-23(14,2)17-5-8-24(3)22(21(17)19)16-12-18(16)25(24)9-6-20(28)29-25/h4,7,10,16-19,21-22H,5-6,8-9,11-12H2,1-3H3/t16-,17+,18+,19-,21+,22+,23+,24+,25+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPHJTSJQUQZOLJ-ISIDMKFXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SC1CC2=CC(=O)C=CC2(C3C1C4C5CC5C6(C4(CC3)C)CCC(=O)O6)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)S[C@@H]1CC2=CC(=O)C=C[C@@]2([C@@H]3[C@@H]1[C@@H]4[C@@H]5C[C@@H]5[C@]6([C@]4(CC3)C)CCC(=O)O6)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40868989
Record name Mespirenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40868989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mespirenone

CAS RN

87952-98-5
Record name Mespirenone [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087952985
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mespirenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40868989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MESPIRENONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E91TME2I23
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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